molecular formula C22H20ClN3O4 B2443752 2-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-4-nitrobenzamide CAS No. 898458-66-7

2-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-4-nitrobenzamide

Cat. No. B2443752
CAS RN: 898458-66-7
M. Wt: 425.87
InChI Key: MTBWTEUHSNTZPZ-UHFFFAOYSA-N
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Description

2-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-4-nitrobenzamide is a useful research compound. Its molecular formula is C22H20ClN3O4 and its molecular weight is 425.87. The purity is usually 95%.
BenchChem offers high-quality 2-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-4-nitrobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-4-nitrobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pro-Drug Systems for Cancer Therapy

Nitrofuranylmethyl derivatives, including compounds related to the isoquinolin-1-one family, have been investigated for their potential as bioreductively activated pro-drug systems. These compounds are designed to release therapeutic drugs selectively within the hypoxic environment of solid tumors, offering a targeted approach to cancer treatment. The study by Berry et al. (1997) discusses the synthesis and application of 5-substituted isoquinolin-1-ones, demonstrating their potential in releasing anticancer drugs upon biomimetic reduction in hypoxic conditions, highlighting the relevance of nitrofurans as pro-drug moieties (Berry et al., 1997).

Synthetic Approaches and Chemical Reactivity

The versatility of nitrobenzamide derivatives in organic synthesis is exemplified by their use in synthesizing quinazolinones, as outlined by Romero et al. (2013). Their study presents a one-pot synthesis method for 2-substituted quinazolin-4(3H)-ones from 2-nitrobenzamides, illustrating the functional group interconversion and cyclization reactions that are foundational in heterocyclic chemistry (Romero et al., 2013).

Catalysis and Polymerization

The nitroarylamine ligands derived from isoquinoline have shown significant catalytic activities, especially in the context of ethylene polymerization. Zhang et al. (2011) synthesized a series of nitroarylamine ligands to investigate their behavior in nickel-catalyzed ethylene polymerization, revealing the impact of nitro groups and other substituents on catalytic efficiency. This research provides insights into the development of new catalysts for polymer production, showcasing the importance of structural modifications in enhancing performance (Zhang et al., 2011).

Antimicrobial and Anti-inflammatory Applications

Compounds bearing the furan and isoquinoline moieties have been explored for their antimicrobial and anti-inflammatory properties. For instance, Alam et al. (2011) synthesized furan-2(3H)-one derivatives attached to a quinoline scaffold and evaluated their anti-inflammatory and antimicrobial activities. Their findings underscore the potential of these compounds in developing new therapeutic agents with reduced gastrointestinal toxicity and effective against bacterial pathogens like Staphylococcus aureus and Escherichia coli (Alam et al., 2011).

properties

IUPAC Name

2-chloro-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3O4/c23-19-12-17(26(28)29)7-8-18(19)22(27)24-13-20(21-6-3-11-30-21)25-10-9-15-4-1-2-5-16(15)14-25/h1-8,11-12,20H,9-10,13-14H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTBWTEUHSNTZPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(CNC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-4-nitrobenzamide

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